2-Fluoro-6-m-tolylsulfanylbenzonitrile
Description
2-Fluoro-6-m-tolylsulfanylbenzonitrile is a fluorinated benzonitrile derivative featuring a meta-tolylsulfanyl (m-tolylsulfanyl) substituent at the 6-position of the aromatic ring. The compound’s structure combines a fluorine atom and a sulfur-linked meta-methylphenyl group, which may influence its electronic profile, solubility, and reactivity. Such derivatives are often explored in pharmaceutical and agrochemical research due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C14H10FNS |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-fluoro-6-(3-methylphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C14H10FNS/c1-10-4-2-5-11(8-10)17-14-7-3-6-13(15)12(14)9-16/h2-8H,1H3 |
InChI Key |
HQBYHCSHPARRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=CC(=C2C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
2-Fluoro-6-methylbenzonitrile (CAS 198633-76-0):
- Substituent : Methyl group at the 6-position.
- Molecular Formula : C₈H₆FN.
- Molecular Weight : 135.14 g/mol.
- Properties : White crystalline powder; moderate lipophilicity due to the methyl group. The electron-donating methyl group may slightly reduce the electrophilicity of the nitrile moiety compared to the parent benzonitrile .
2-Fluoro-6-(4-methylphenoxy)benzonitrile: Substituent: 4-Methylphenoxy (oxygen-linked) group at the 6-position. Synonym: 2-Cyano-3-fluoro-4'-methyldiphenyl ether. Properties: Increased molecular weight (C₁₄H₁₀FNO) and enhanced steric bulk due to the phenoxy group.
2-Fluoro-6-m-tolylsulfanylbenzonitrile: Substituent: m-Tolylsulfanyl (sulfur-linked) group. Expected Properties: Higher lipophilicity than the phenoxy analog due to sulfur’s lower electronegativity. The sulfur atom may also participate in unique reactivity (e.g., oxidation to sulfone derivatives) and influence π-stacking interactions in biological systems.
Physicochemical and Reactivity Comparison
| Property | 2-Fluoro-6-methylbenzonitrile | 2-Fluoro-6-(4-methylphenoxy)benzonitrile | This compound (Predicted) |
|---|---|---|---|
| Molecular Formula | C₈H₆FN | C₁₄H₁₀FNO | C₁₄H₁₀FNS |
| Molecular Weight | 135.14 g/mol | 233.24 g/mol | ~243.30 g/mol |
| Substituent Type | Methyl (C-linked) | Phenoxy (O-linked) | Tolylsulfanyl (S-linked) |
| Lipophilicity (LogP) | ~2.1 (estimated) | ~3.0 (estimated) | ~3.5–4.0 (predicted) |
| Reactivity | Stable under basic conditions | Susceptible to ether cleavage | Oxidizable to sulfone; potential nucleophilic S |
Research Findings and Limitations
- Synthetic Challenges : The m-tolylsulfanyl group introduces synthetic complexity due to the need for controlled sulfur-based coupling reactions, which may require palladium or copper catalysts.
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence; predictions are based on structural analogs .
- Safety Considerations: Sulfur-containing compounds may pose higher toxicity risks compared to methyl or phenoxy derivatives, necessitating rigorous toxicity profiling.
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